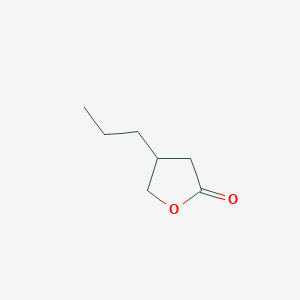![molecular formula C10H14ClN3O B1601193 N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea CAS No. 42471-42-1](/img/structure/B1601193.png)
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea
Overview
Description
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea: is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a pyridinyl ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea typically begins with the appropriate chloroethyl and pyridinyl ethyl precursors.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroethyl group with the urea moiety under controlled conditions. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea can undergo oxidation reactions, particularly at the pyridinyl ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of new urea derivatives with varied functional groups.
Scientific Research Applications
Chemistry: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: There is interest in the potential therapeutic applications of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea, particularly in the development of new drugs targeting specific pathways.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridinyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and pyridinyl groups allows for versatile applications in various fields.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKIWKDSJWTNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522296 | |
| Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-42-1 | |
| Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


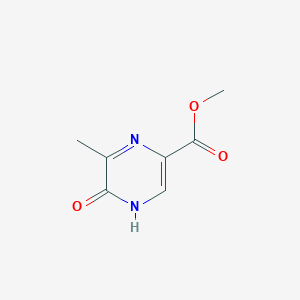
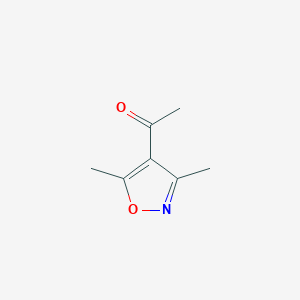
![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

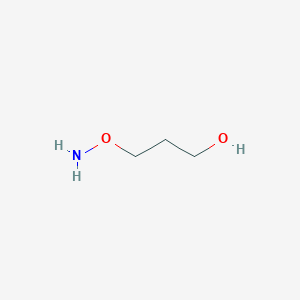
![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)
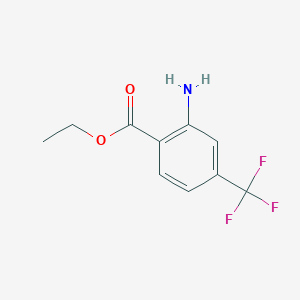
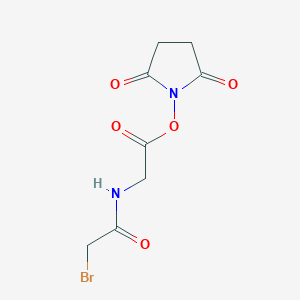
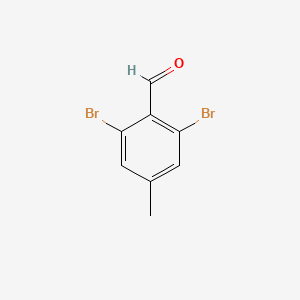
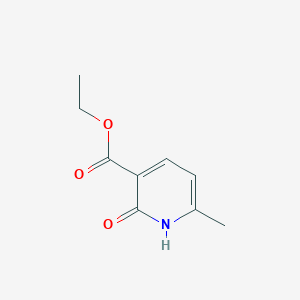
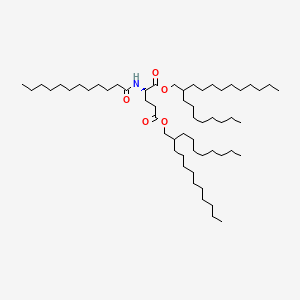
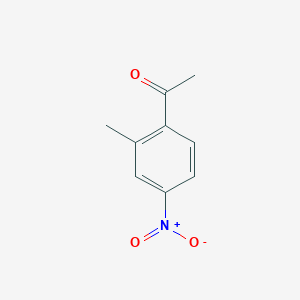
![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)
